molecular formula C14H12ClF2NO B2361330 {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1178757-26-0

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

Cat. No.: B2361330
CAS No.: 1178757-26-0
M. Wt: 283.7
InChI Key: IERWEBWLKPBPPO-UHFFFAOYSA-N
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Description

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is an organic compound that features a complex structure with multiple halogen substitutions

Mechanism of Action

Target of Action

The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes, including immune response and regulation of inflammation.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This inhibition could lead to alterations in corticosteroid metabolism, affecting the balance of active and inactive corticosteroids in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, including halogenation and amination reactions. One common method involves the reaction of 2-chloro-4-fluorophenol with 5-fluoro-2-nitrobenzyl chloride under basic conditions to form the intermediate {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}amine. This intermediate is then reduced using hydrogenation to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as nitroso, nitro, and amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide
  • 4-Chloro-2-fluorotoluene
  • 3-Chloro-2,4,5,6-tetrafluoropyridine

Uniqueness

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO/c1-18-8-9-6-10(16)2-4-13(9)19-14-5-3-11(17)7-12(14)15/h2-7,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERWEBWLKPBPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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